molecular formula C16H23NO3 B182207 Tert-butyl 4-phenoxypiperidine-1-carboxylate CAS No. 155989-69-8

Tert-butyl 4-phenoxypiperidine-1-carboxylate

Cat. No.: B182207
CAS No.: 155989-69-8
M. Wt: 277.36 g/mol
InChI Key: DEHLPJBINLOQIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenoxypiperidine-1-carboxylate (CAS: 155989-69-8) is a piperidine derivative widely used as an intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protective group at the 1-position and a phenoxy substituent at the 4-position of the piperidine ring.

Synthesis: The compound is synthesized via a Mitsunobu reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and phenol, using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in anhydrous THF. The reaction yields 59% after purification by flash chromatography .

Properties

IUPAC Name

tert-butyl 4-phenoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-9-14(10-12-17)19-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHLPJBINLOQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476754
Record name TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155989-69-8
Record name TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

4-Hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or aqueous sodium hydroxide. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate.

Example Protocol

  • Reactants : 4-Hydroxypiperidine (1 eq), Boc anhydride (1.2 eq), triethylamine (1.5 eq).

  • Solvent : DCM (10 mL/g substrate).

  • Conditions : Stir at 0°C for 1 h, then room temperature for 12 h.

  • Workup : Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

  • Yield : ~90% (estimated from analogous reactions).

This intermediate serves as the precursor for subsequent phenoxy group installation.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables efficient conversion of alcohols to ethers, making it ideal for introducing the phenoxy moiety.

Reaction Setup

Tert-butyl 4-hydroxypiperidine-1-carboxylate reacts with phenol under Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.

Example Protocol

  • Reactants : Tert-butyl 4-hydroxypiperidine-1-carboxylate (1 eq), phenol (1.2 eq), DIAD (1.2 eq), PPh₃ (1.2 eq).

  • Solvent : THF (15 mL/g substrate).

  • Conditions : Stir at 25°C for 24 h under nitrogen.

  • Workup : Concentrate, purify via flash chromatography (hexane/ethyl acetate).

  • Yield : 70–85% (based on analogous spirocyclic ether syntheses).

Advantages and Limitations

  • Advantages : High stereochemical retention, mild conditions.

  • Limitations : Cost of reagents (DIAD, PPh₃), scalability challenges.

Mesylation and Nucleophilic Substitution

An alternative approach involves converting the hydroxyl group to a mesylate followed by phenoxide displacement.

Mesylation Step

Tert-butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in DCM with triethylamine.

Example Protocol

  • Reactants : Tert-butyl 4-hydroxypiperidine-1-carboxylate (1 eq), MsCl (1.5 eq), triethylamine (2 eq).

  • Solvent : DCM (10 mL/g substrate).

  • Conditions : Stir at 0°C for 2 h.

  • Yield : >95% (tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate).

Phenoxide Displacement

The mesylate intermediate reacts with sodium phenoxide in dimethylformamide (DMF) at elevated temperatures.

Example Protocol

  • Reactants : Mesylate (1 eq), sodium phenoxide (2 eq).

  • Solvent : DMF (10 mL/g substrate).

  • Conditions : Heat at 80°C for 12 h.

  • Workup : Dilute with water, extract with ethyl acetate, purify via chromatography.

  • Yield : 60–75%.

Alternative Synthetic Routes

Direct Alkylation of 4-Phenoxypiperidine

4-Phenoxypiperidine can be Boc-protected using Boc anhydride. However, the free amine’s nucleophilicity may necessitate careful pH control to avoid side reactions.

Reductive Amination Pathways

While less common, reductive amination of 4-phenoxypiperidine-1-carboxaldehyde with tert-butyl carbamate represents a potential route, though yields are generally lower (<50%).

Comparative Analysis of Methods

Method Conditions Yield Cost Scalability
Mitsunobu ReactionMild, room temp70–85%HighModerate
Mesylation/DisplacementHarsh (80°C)60–75%LowHigh
Direct AlkylationBasic aqueous50–65%LowHigh

Key Findings :

  • The Mitsunobu method offers superior yields but is cost-prohibitive for large-scale production.

  • Mesylation/displacement balances cost and scalability, making it industrially favorable .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removable under acidic conditions, enabling access to the free piperidine scaffold.

Reaction Reagents/Conditions Yield Key Observations Source
Boc removalTrifluoroacetic acid (TFA) in CH<sub>2</sub>Cl<sub>2</sub> at 20°C for 2.5 hours96%Produces 4-phenoxypiperidine as a white solid after neutralization with NaOH.

This reaction is critical for generating reactive piperidine intermediates in drug synthesis .

Nucleophilic Substitution at the Piperidine Nitrogen

The deprotected piperidine nitrogen participates in alkylation and acylation reactions.

Reaction Reagents/Conditions Application Source
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 90°CForms N-methyl-4-phenoxypiperidine derivatives.
AcylationAcetic anhydride, pyridine, RTGenerates acetylated piperidine analogs.

These reactions are foundational for modifying the piperidine ring’s pharmacological properties .

Functionalization of the Phenoxy Group

The phenoxy substituent undergoes electrophilic aromatic substitution (EAS) and coupling reactions.

Reaction Reagents/Conditions Yield Product Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT75–85%3-Nitro-4-phenoxypiperidine derivative.
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, Na<sub>2</sub>CO<sub>3</sub>, DME, 80°C60–70%Biaryl-functionalized piperidine.

The phenoxy group’s electronic profile directs EAS to the meta position .

Ester Hydrolysis and Derivatization

The tert-butyl ester undergoes hydrolysis to carboxylic acid derivatives.

Reaction Reagents/Conditions Yield Product Source
Acidic HydrolysisHCl (6 M), reflux, 12 hours88%4-Phenoxypiperidine-1-carboxylic acid.
Enzymatic HydrolysisLipase (Candida antarctica), phosphate buffer, 37°C65%Chiral carboxylic acid intermediates.

Hydrolysis expands utility in peptide coupling and prodrug design .

Reductive Amination and Cross-Coupling

The piperidine ring participates in reductive amination and palladium-catalyzed cross-coupling.

Reaction Reagents/Conditions Yield Product Source
Reductive AminationNaBH<sub>3</sub>CN, aldehyde, MeOH, RT70–80%N-Alkyl-4-phenoxypiperidine derivatives.
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, aryl halide, K<sub>3</sub>PO<sub>4</sub>, toluene, 110°C55–65%Arylaminated piperidines.

These methods enable diversification of the piperidine core for structure-activity relationship (SAR) studies .

Key Research Findings

  • Deprotection Efficiency : TFA in CH<sub>2</sub>Cl<sub>2</sub> achieves near-quantitative Boc removal without side reactions .

  • Phenoxy Reactivity : Electron-rich phenoxy groups favor nitration over sulfonation.

  • Stereochemical Outcomes : Enzymatic hydrolysis produces enantiomerically pure acids, critical for chiral drug synthesis .

Scientific Research Applications

Medicinal Chemistry

1.1 PROTAC Development

Tert-butyl 4-phenoxypiperidine-1-carboxylate serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which is a promising approach for treating diseases such as cancer. The inclusion of this compound in PROTACs enhances the 3D orientation of the degrader, optimizing the formation of ternary complexes and improving drug-like properties .

Bioconjugation

2.1 Crosslinking Agents

The compound is also utilized as a crosslinker in bioconjugation processes. It facilitates the attachment of biomolecules, such as proteins and antibodies, to various substrates. This application is crucial for the development of targeted therapies and diagnostic tools in biotechnology .

Corrosion Inhibition

Recent studies have highlighted the anticorrosive properties of this compound. It has been tested for its effectiveness in protecting metals from corrosion, particularly in acidic environments. For instance, research indicates that this compound can achieve an inhibition efficiency of up to 91.5% at a concentration of 25 ppm in corrosive media, demonstrating its potential as a protective agent for steel surfaces .

Synthesis and Characterization

The synthesis of this compound typically involves reactions with trifluoroacetic acid in dichloromethane, yielding high purity products (up to 96%). The reaction conditions and yields are crucial for ensuring the effectiveness of the compound in its applications .

Synthesis Method Yield (%) Reaction Conditions
Trifluoroacetic acid96Dichloromethane at 20°C for 2.5 hours

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study on its role in PROTACs demonstrated significant improvements in degradation efficiency when used as a linker .
  • Research into its anticorrosive properties showed that it can effectively inhibit corrosion on metal surfaces exposed to harsh environments, making it valuable for industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-phenoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Precursor: Tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2)

Structural Relationship: The precursor lacks the phenoxy group, containing a hydroxyl group at the 4-position.

Key Differences :

  • Reactivity : The hydroxyl group is less sterically hindered, making it reactive in nucleophilic substitutions.
  • Applications: Used to synthesize derivatives via Mitsunobu or alkylation reactions .

Deprotected Analog: 4-Phenoxypiperidine (CAS: 3202-33-3)

Structural Relationship :
The Boc group is removed, exposing the secondary amine.

Key Differences :

  • Solubility : Increased polarity due to the free amine, enhancing water solubility.
  • Applications : Direct incorporation into drug molecules (e.g., kinase inhibitors) without further deprotection .

Substituent-Modified Derivatives

Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate
  • Structural Variation: Methylphenyl substituent instead of phenoxy.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 236406-21-6)
  • Structural Variation : Hydroxymethyl group at the 4-position.
  • Reactivity : Hydroxymethyl enables further functionalization (e.g., esterification) .
Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 236406-37-4)
  • Structural Variation : Allyl and hydroxymethyl groups.
  • Applications: Potential use in click chemistry or polymerization due to the allyl group .

Comparative Analysis Table

Compound CAS Key Substituent Yield Purity Key Applications
Tert-butyl 4-phenoxypiperidine-1-carboxylate 155989-69-8 Phenoxy 59% >95% Pharmaceutical intermediate
4-Phenoxypiperidine 3202-33-3 None (deprotected) 96% >99% Drug molecule backbone
Tert-butyl 4-hydroxypiperidine-1-carboxylate 109384-19-2 Hydroxyl 95% 95% Precursor for further synthesis
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate 236406-21-6 Hydroxymethyl N/A N/A Functionalizable intermediate
Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate 236406-37-4 Allyl, hydroxymethyl N/A N/A Polymer chemistry, drug design

Research Findings and Implications

  • Synthetic Efficiency: The phenoxy substitution step (59% yield) is less efficient than Boc deprotection (96%), highlighting the challenges of introducing aromatic groups .
  • Stability : Boc-protected derivatives are stable under basic conditions but susceptible to acid-mediated cleavage, enabling controlled deprotection .
  • Biological Relevance: Phenoxy-containing derivatives show enhanced membrane permeability, making them valuable in CNS-targeting drugs .

Biological Activity

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article will explore its structure, synthesis, biological activities, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H21_{21}NO3_{3}
  • Molecular Weight : Approximately 289.35 g/mol
  • Functional Groups : The compound features a piperidine ring, a tert-butyl group, and a phenoxy moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Introduction of Functional Groups : Using reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
  • Purification : Techniques like silica gel chromatography are used to purify the final product.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : It has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma (U251-MG) cells. Treatment with the compound resulted in a significant decrease in cell number and disrupted important signaling pathways associated with cancer progression.
  • Case Study Findings : In a study involving U251-MG cells, treatment with 400 nM of the compound led to downregulation of genes associated with tumor growth and inflammation, as evidenced by RNA-seq transcriptome analysis which identified 993 differentially expressed transcripts .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM when tested against the MenA enzyme involved in bacterial biosynthesis .
  • Synergistic Effects : It showed improved pharmacokinetic parameters and synergistic effects when combined with other antimicrobial agents, indicating its potential for use in combination therapies.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

  • Piperidine Ring : This scaffold is essential for binding to biological targets.
  • Phenoxy Group : The presence of this moiety enhances the compound's lipophilicity and ability to penetrate cellular membranes, facilitating its therapeutic effects.

Data Table

Biological ActivityTargetIC50 (μM)Reference
AnticancerU251-MG Cells400 (effective concentration)
AntimicrobialMenA (M. tuberculosis)13 - 22

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-phenoxypiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step functionalization of a piperidine core. A common route involves coupling 4-phenoxypiperidine with tert-butyl carbonochloridate under anhydrous conditions in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact yield and purity. For example, THF at 0°C may reduce side reactions compared to room-temperature dichloromethane. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • GC-MS : Retention time locking (e.g., tetracosane at 9.258 minutes) and fragmentation patterns (base peaks at m/z 57, 83, 93) confirm molecular weight and fragmentation pathways .
  • FTIR-ATR : Key functional groups (C=O at ~1680 cm⁻¹, C-O-C at ~1250 cm⁻¹) verify ester and ether linkages .
  • HPLC-TOF : Exact mass analysis (theoretical vs. measured Δppm <2) ensures purity ≥98% .

Q. What safety protocols are essential for handling tert-butyl 4-phenoxypiperidine-1-carboxylate in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators for aerosolized particles .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous release due to unknown ecotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software clarifies molecular packing and hydrogen-bonding patterns, which influence melting behavior. For instance, polymorphic forms arising from piperidine ring conformers (chair vs. boat) may explain discrepancies. Refinement in WinGX with anisotropic displacement parameters ensures accurate lattice parameter determination. Cross-validate with DSC to correlate structural motifs with thermal properties .

Q. What strategies mitigate data inconsistencies in toxicity assessments of tert-butyl 4-phenoxypiperidine-1-carboxylate derivatives?

  • Methodological Answer :
  • In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity (LD50) and prioritize high-risk derivatives for experimental testing .
  • In Vitro Assays : Perform Ames tests (TA98/TA100 strains) with metabolic activation (S9 fraction) to assess mutagenicity, addressing gaps in existing SDSs .
  • Dose-Response Studies : Conduct zebrafish embryo toxicity assays (FET) to quantify LC50 and teratogenicity, supplementing missing ecotoxicological data .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Steric Analysis : Compare reaction rates of tert-butyl 4-phenoxypiperidine-1-carboxylate with methyl or ethyl analogs in SN2 reactions (e.g., with NaCN in DMF). Steric hindrance from the tert-butyl group reduces nucleophilic attack at the carbonyl carbon, confirmed by kinetic monitoring via NMR .
  • DFT Calculations : Optimize transition-state geometries (B3LYP/6-31G*) to quantify activation barriers. Electron-donating effects of the tert-butyl group stabilize intermediates, favoring elimination over substitution in acidic conditions .

Q. What experimental and computational methods elucidate hydrogen-bonding networks in crystalline derivatives?

  • Methodological Answer :
  • Graph Set Analysis : Use Mercury CSD software to classify hydrogen bonds (e.g., D(2) motifs for N-H···O interactions) and identify supramolecular synthons .
  • Hirshfeld Surfaces : Generate 2D fingerprint plots (CrystalExplorer) to quantify intermolecular contacts (e.g., H···H, C···O contributions) and correlate with solubility trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-phenoxypiperidine-1-carboxylate
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